
(S)-1-(2-(Methoxymethyl)pyrrolidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- The compound’s structure consists of a pyrrolidine ring (a five-membered ring containing one nitrogen atom) attached to an ethanone group (a ketone functional group).
- Its stereochemistry is specified as (S) , indicating the absolute configuration of the chiral center.
(S)-1-(2-(Methoxymethyl)pyrrolidin-1-yl)ethanone: is a bicyclic compound with two fused pyrimidine rings.
Métodos De Preparación
- Synthetic routes for this compound involve cyclization reactions. One common method is the reaction between a suitable pyrimidine precursor and an appropriate ketone or aldehyde.
- Industrial production methods may include scalable processes using reagents like sodium hydride, lithium diisopropylamide (LDA), and various protecting groups.
Análisis De Reacciones Químicas
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of oxo-functionalized derivatives.
Reduction: Reduction of the ketone group can yield the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine nitrogen or the methoxymethyl group.
Common Reagents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), and various acids or bases.
Major Products: Hydroxy-substituted derivatives or substituted pyrrolidine analogs.
Aplicaciones Científicas De Investigación
Medicine: Investigated for potential pharmaceutical applications due to its structural resemblance to bioactive compounds.
Chemistry: Used as a building block in organic synthesis.
Biology: May serve as a probe in biological studies.
Industry: Applications in fine chemicals and drug development.
Mecanismo De Acción
- The specific mechanism of action for this compound remains an active area of research. It could interact with cellular targets, modulate enzymatic activity, or affect signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds: Other bicyclic pyrimidines, such as pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines, share structural features.
Uniqueness: Its (S)-stereochemistry and methoxymethyl substituent distinguish it from related compounds.
Propiedades
Fórmula molecular |
C8H15NO2 |
|---|---|
Peso molecular |
157.21 g/mol |
Nombre IUPAC |
1-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]ethanone |
InChI |
InChI=1S/C8H15NO2/c1-7(10)9-5-3-4-8(9)6-11-2/h8H,3-6H2,1-2H3/t8-/m0/s1 |
Clave InChI |
CHHFWMYJQPSGBM-QMMMGPOBSA-N |
SMILES isomérico |
CC(=O)N1CCC[C@H]1COC |
SMILES canónico |
CC(=O)N1CCCC1COC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


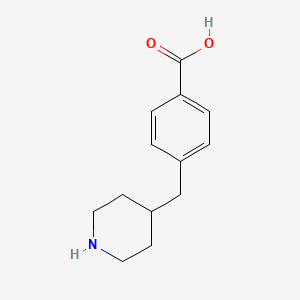
![1-(6-Methylbicyclo[3.1.0]hexan-1-yl)pyrrolidine](/img/structure/B12866611.png)
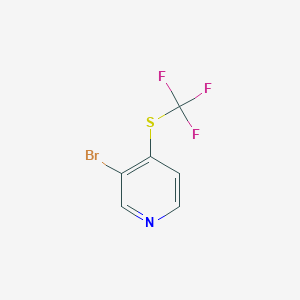
![2-Bromo-5-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12866621.png)

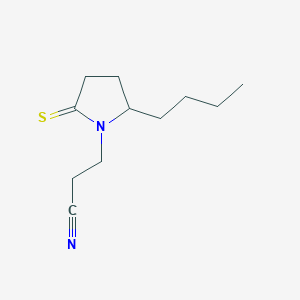
![N2-Methyl-4H-furo[3,2-b]pyrrole-2,4,5-triamine](/img/structure/B12866633.png)

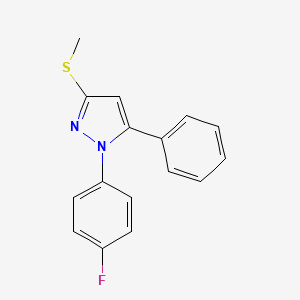
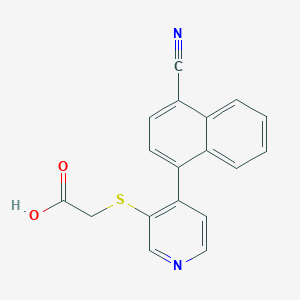
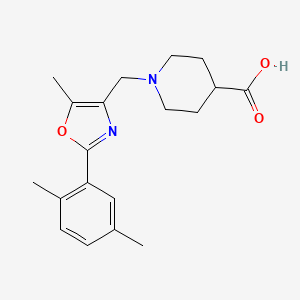

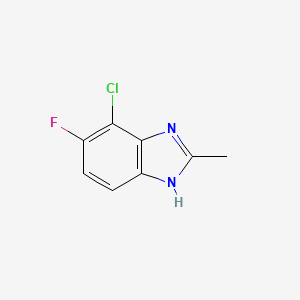
![((1R)-1-Amino-3-azabicyclo[3.1.0]hexan-3-yl)(furan-2-yl)methanone](/img/structure/B12866687.png)
